Propan-1-amine;1,3,5-trinitrobenzene
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Overview
Description
Propan-1-amine;1,3,5-trinitrobenzene is a compound formed by the combination of propan-1-amine and 1,3,5-trinitrobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of methylbenzene (toluene) to form 2,4,6-trinitrotoluene (TNT), which is then oxidized and decarboxylated to yield 1,3,5-trinitrobenzene . Another method involves the direct nitration of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid .
Propan-1-amine can be synthesized through the reduction of nitropropane or by the reaction of propanol with ammonia in the presence of a catalyst .
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene derivatives on a large scale, followed by purification processes to obtain the desired compound . Propan-1-amine is produced industrially through the catalytic hydrogenation of nitropropane or by the amination of propanol .
Chemical Reactions Analysis
Types of Reactions
Propan-1-amine;1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups in 1,3,5-trinitrobenzene can be reduced to amino groups, forming 1,3,5-triaminobenzene.
Reduction: The compound can undergo reduction reactions to form different amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions.
Major Products Formed
Oxidation: 1,3,5-Triaminobenzene.
Reduction: Various amine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Propan-1-amine;1,3,5-trinitrobenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a model compound for drug development.
Industry: Used in the production of explosives, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propan-1-amine;1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways in biological systems. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects . The compound’s mechanism of action is influenced by its chemical structure and the presence of functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3,5-trinitrobenzene (TNT): Similar in structure but with a methyl group instead of an amine group.
1,3-Dinitrobenzene: Lacks one nitro group compared to 1,3,5-trinitrobenzene.
1,3,5-Triaminobenzene: Formed by the reduction of 1,3,5-trinitrobenzene.
Uniqueness
Propan-1-amine;1,3,5-trinitrobenzene is unique due to the presence of both an amine group and multiple nitro groups, which confer distinct chemical properties and reactivity compared to other similar compounds . This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
56270-22-5 |
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Molecular Formula |
C15H30N6O6 |
Molecular Weight |
390.44 g/mol |
IUPAC Name |
propan-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.3C3H9N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-3-4/h1-3H;3*2-4H2,1H3 |
InChI Key |
INCQZEJQFKHVEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN.CCCN.CCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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